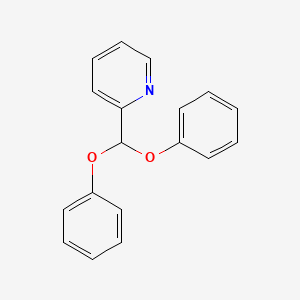

2-(Diphenoxymethyl)pyridine

Description

2-(Diphenoxymethyl)pyridine (CAS: 3678-70-4) is a pyridine derivative with a diphenoxymethyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₈H₁₅NO₂, and its molecular weight is 289.32 g/mol. The compound features a pyridine core modified by a diphenoxymethyl group, which introduces steric bulk and influences electronic properties.

Properties

CAS No. |

105745-58-2 |

|---|---|

Molecular Formula |

C18H15NO2 |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

2-(diphenoxymethyl)pyridine |

InChI |

InChI=1S/C18H15NO2/c1-3-9-15(10-4-1)20-18(17-13-7-8-14-19-17)21-16-11-5-2-6-12-16/h1-14,18H |

InChI Key |

PEXOHYPIMCHEIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(C2=CC=CC=N2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize 2-(diphenoxymethyl)pyridine, we compare it with analogous pyridine-based compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Key Properties of Selected Pyridine Derivatives

Substituent Effects on Physicochemical Properties

- Steric and Electronic Modulation: this compound: The diphenoxymethyl group introduces significant steric hindrance and electron-donating properties via oxygen atoms. This may enhance solubility in polar solvents compared to purely aromatic substituents like diphenylmethyl (C₁₈H₁₅N) . 2-(Diphenylmethyl)pyridine: The diphenylmethyl group is purely hydrophobic, favoring applications in nonpolar media. Its lack of heteroatoms limits hydrogen-bonding interactions, unlike diphenoxymethyl derivatives. 2-(Chloromethyl)pyridine HCl: The chloromethyl group increases electrophilicity, making it reactive toward nucleophiles. Its hydrochloride salt form improves stability and handling .

- Thermal Stability: Chloromethyl derivatives (e.g., 2-(chloromethyl)pyridine HCl) exhibit moderate thermal stability, with decomposition observed at elevated temperatures (>200°C) . Diphenylmethyl and diphenoxymethyl derivatives likely have higher melting points due to increased molecular weight and van der Waals interactions, though specific data are absent.

Reactivity and Functional Utility

- Coordination Chemistry: 2,2'-Bipyridine is a classic ligand for transition metals (e.g., Ru complexes in dye-sensitized solar cells) due to its chelating nitrogen atoms . In contrast, this compound’s bulky substituent may hinder metal coordination but could stabilize unusual oxidation states. 2-(Diphenylphosphino)ethylpyridine (CAS: 10150-27-3) demonstrates phosphine-pyridine hybrid ligand behavior, enabling catalytic applications in cross-coupling reactions .

- Pharmacological Potential: 2-Aminopyridine derivatives are explored for CNS stimulation and acetylcholinesterase inhibition . The diphenoxymethyl group in this compound could enhance blood-brain barrier penetration due to lipophilicity. Chloromethylpyridine HCl shows acute toxicity (LD₅₀ = 316 mg/kg in rats), highlighting the need for careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.